4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
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Overview
Description
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a dimethylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves multiple steps. One common route starts with the bromination of pyrimidine to form 5-bromopyrimidine. This intermediate is then reacted with piperazine under controlled conditions to yield 5-bromo-2-(piperazin-1-yl)pyrimidine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, while the piperazine ring may enhance binding affinity to certain receptors. The dimethylpyrimidine group can further modulate the compound’s activity by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(piperazin-1-yl)pyrimidine
- 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol
- 5-BROMO-2-(4-BOC-PIPERAZIN-1-YL)PYRIMIDINE
Uniqueness
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H18BrN7 |
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Molecular Weight |
364.24 g/mol |
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C14H18BrN7/c1-20(2)14-16-4-3-12(19-14)21-5-7-22(8-6-21)13-17-9-11(15)10-18-13/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
VYGTXNYYVAHJDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
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